2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Description

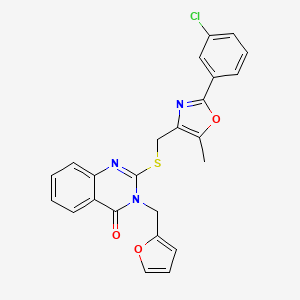

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a complex heterocyclic architecture. The core quinazolin-4(3H)-one scaffold is substituted at position 2 with a thioether-linked oxazole moiety (bearing a 3-chlorophenyl and methyl group) and at position 3 with a furan-2-ylmethyl group.

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O3S/c1-15-21(26-22(31-15)16-6-4-7-17(25)12-16)14-32-24-27-20-10-3-2-9-19(20)23(29)28(24)13-18-8-5-11-30-18/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNZGOZVWORFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one , identified by its CAS number 1112399-22-0 , is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 497.0 g/mol . The structure includes a quinazoline core, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H22ClN4O2S |

| Molecular Weight | 497.0 g/mol |

| CAS Number | 1112399-22-0 |

Biological Activity

Research indicates that compounds with a quinazoline framework exhibit a range of biological activities, including:

- Anticancer Activity : Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. The presence of the oxazole and furan moieties in this compound may enhance its anticancer potential by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The sulfur-containing moiety in the compound suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, both Gram-positive and Gram-negative.

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry demonstrated that quinazoline derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Activity

In a comparative study, various quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfur substituents displayed enhanced antibacterial activity compared to their non-sulfur counterparts.

Anti-inflammatory Research

A recent investigation highlighted the anti-inflammatory properties of related quinazoline compounds, where they were shown to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

- Target Compound : Combines a 3-chlorophenyl-substituted oxazole (electron-withdrawing group) and a furan-2-ylmethyl moiety (electron-rich heterocycle). These groups may influence solubility, metabolic stability, and target binding.

- Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () : Features a 3-methoxyphenyl group (electron-donating) and a methyl thioacetate chain. The methoxy group enhances lipophilicity compared to the chloro substituent in the target compound .

- (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (): Replaces the oxazole with a thiazolidinone ring and includes fluorinated aryl groups, which often improve bioavailability and target affinity .

Key Functional Group Contributions

Critical Analysis of Limitations and Opportunities

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural analogs.

- Synthetic Optimization : Microwave-assisted and DES-based methods () could improve the target compound’s synthesis efficiency and sustainability.

- Activity Prediction : The 3-chlorophenyl group may confer higher electrophilicity and target affinity compared to methoxy or fluorine substituents in analogs, but toxicity risks must be evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.